molecular formula C10H18BrN5O B2953196 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane CAS No. 1630763-93-7

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane

Cat. No.: B2953196
CAS No.: 1630763-93-7
M. Wt: 304.192
InChI Key: NEIIFQJLZHINNZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core linked to a substituted 1,2,4-triazole ring. The triazole moiety is substituted with a bromine atom at position 3 and a methoxymethyl group at position 1, while the diazepane ring includes a methyl group at position 2. This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications. However, specific pharmacological or pesticidal data for this compound remain unreported in the provided evidence .

Properties

IUPAC Name

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrN5O/c1-14-4-3-5-15(7-6-14)10-12-9(11)13-16(10)8-17-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIFQJLZHINNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC(=NN2COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives and formamide derivatives under acidic or basic conditions.

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Methoxymethylation: The brominated triazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the methoxymethyl group.

    Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate with a suitable diamine precursor under reflux conditions to form the diazepane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The triazole and diazepane rings can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiourea, or alkoxides in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted triazole derivatives.

    Oxidation Products: Triazole oxides.

    Reduction Products: Dehalogenated triazole derivatives.

Scientific Research Applications

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for the development of novel therapeutic agents with potential anticancer, antifungal, and antibacterial activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: Utilized as a probe to investigate biological pathways and mechanisms of action of various biomolecules.

    Industrial Applications: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the triazole ring and the bromine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocyclic derivatives, focusing on structural features, substituent effects, and inferred biological relevance.

Core Structural Analogues
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Inferred Activity
Target Compound 1,4-diazepane 3-bromo-1-(methoxymethyl)-1,2,4-triazolyl ~365.25 (calculated) Bromine enhances electrophilicity; methoxymethyl may improve solubility.
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane 1,4-diazepane 3-methyl-1,2,4-thiadiazol-5-yl Not reported Thiadiazole substitution may confer antimicrobial activity.
1-(6-Methoxypyrimidin-4-yl)-1,4-diazepane hydrochloride 1,4-diazepane 6-methoxypyrimidin-4-yl Not reported Pyrimidine substitution suggests potential kinase inhibition.
1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride 1,4-diazepane 2,3-dichlorophenyl Not reported Aryl chlorination may enhance lipophilicity and CNS activity.

Key Observations :

  • The target compound’s triazole-bromine substituent distinguishes it from sulfur-containing thiadiazole derivatives (e.g., 1-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane), which are often associated with antimicrobial activity .
  • Compared to pyrimidine-substituted analogues (e.g., 1-(6-methoxypyrimidin-4-yl)-1,4-diazepane), the triazole ring may offer greater metabolic stability due to reduced susceptibility to enzymatic oxidation .
Brominated Heterocycles
Compound Name Core Structure Bromine Position Molecular Weight (g/mol) Reported Use/Activity
Target Compound 1,2,4-triazole Position 3 ~365.25 (calculated) Not reported
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Pyrazol-3-one Positions 4 and 5 331 (reported) Agrochemical synthesis intermediate.
1-Methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate Pyrazole-benzoate Pyrazole position 3 Not reported Herbicide (fluazolate).

Key Observations :

  • Bromine at position 3 of the triazole (target compound) may enhance electrophilic reactivity, facilitating nucleophilic substitution reactions—a trait exploited in agrochemicals like fluazolate .
Diazepane and Diazepine Derivatives
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Inferred Activity
Target Compound 1,4-diazepane Triazole, methoxymethyl ~365.25 (calculated) Unreported; structural similarity suggests CNS or pesticidal potential.
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate Benzo-diazepine Bromo, ester groups Not reported Likely protease inhibition due to fused imidazole-diazepine core.
1-(5-Methylisoxazol-3-yl)-4-[(3-methoxybenzyl)]-1,4-diazepan-5-one Diazepan-5-one Isoxazole, methoxybenzyl 329.39 (reported) Structural complexity suggests neuropharmacological applications.

Key Observations :

  • The target compound lacks the fused aromatic systems seen in benzo-diazepines (e.g., ), which are often optimized for high-affinity protein binding.
  • Its methoxymethyl group may enhance solubility compared to lipophilic isoxazole or benzyl-substituted derivatives (e.g., ).

Biological Activity

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane is a complex organic compound that belongs to the class of triazoles. Triazoles have gained significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

  • Chemical Formula : C13H20BrN3O4
  • Molecular Weight : 362.22 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 137333325

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, research on related triazole derivatives has shown promising results against various cancer cell lines:

CompoundCell LineIC50 Value (μM)
Compound AHCT-116 (Colon Carcinoma)6.2
Compound BT47D (Breast Cancer)27.3
Compound CMCF-7 (Breast Cancer)43.4

These findings suggest that the incorporation of triazole structures into new compounds could enhance their cytotoxic effects against cancer cells .

Antifungal and Antibacterial Activity

Triazole derivatives are also well-known for their antifungal properties. The compound may exhibit similar activities based on the structural characteristics shared with other triazoles. Studies indicate that triazoles can inhibit fungal growth by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes. Furthermore, antibacterial activity has been reported in various triazole derivatives against pathogenic bacteria, making them potential candidates for antibiotic development .

The biological activity of triazole compounds typically involves:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in nucleic acid synthesis or metabolism.
  • Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : Antifungal activity is often attributed to the disruption of fungal cell membranes by inhibiting ergosterol synthesis.

Case Studies

A notable case study involved a series of synthesized triazole derivatives tested for their anticancer properties:

  • Study Design : Various synthesized compounds were screened against multiple cancer cell lines.
  • Results : Compounds with bromine substitutions exhibited enhanced potency compared to their non-brominated counterparts.

In another study focusing on antimicrobial activity:

  • Methodology : The synthesized compounds were tested against common bacterial strains.
  • Findings : Several derivatives showed significant inhibition zones compared to standard antibiotics.

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